Structural Uniqueness of the 2-Chloro-4-Methylphenyl Substitution Pattern Among Morpholinopyrimidine Ureas
Among the morpholinopyrimidine urea series, the 2-chloro-4-methylphenyl substituent constitutes a distinct chemotype. The closest commercially cataloged analogs include 1-(4-methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea and 1-(3-ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea. Quantitative binding or functional data for CAS 1396631-83-6 in direct head-to-head comparison with these analogs is not publicly available from admissible primary sources. However, published 3D-QSAR models of the urea-morpholinopyrimidine series demonstrate that substitution at the 2-position of the phenyl ring directly modulates the pIC50 against mTOR by up to 2 log units depending on steric bulk and electronegativity [1]. The 2-chloro substituent possesses distinct electronic (Hammett σ_m = 0.37) and steric parameters compared to hydrogen, methyl, or methoxy, which computational models predict will alter the binding pose within the kinase hinge region [1].
| Evidence Dimension | Predicted impact of 2-position phenyl substituent on kinase inhibitory potency (3D-QSAR model output) |
|---|---|
| Target Compound Data | 2-Cl substituent (Hammett σ_m = 0.37, Taft Es = -0.97); specific pIC50 value not available from admissible sources |
| Comparator Or Baseline | 2-H analog: Hammett σ_m = 0, Taft Es = 0; 2-OCH3 analog: Hammett σ_m = 0.12, Taft Es = -0.55 |
| Quantified Difference | QSAR model from ref. [1] predicts pIC50 shift of approximately -0.5 to -1.5 log units when replacing 2-Cl with 2-H or 2-OCH3, depending on core scaffold alignment |
| Conditions | 3D-QSAR Topomer CoMFA model built on urea-morpholinopyrimidine analogs with mTORC1/mTORC2 inhibitory data; no direct assay data for CAS 1396631-83-6 itself |
Why This Matters
Procuring a close analog without the 2-chloro substituent risks obtaining a compound with substantially different kinase binding characteristics, potentially invalidating structure-activity hypotheses that depend on the chlorine atom's electronic and steric contributions.
- [1] Molecular Modeling Studies of Urea-morpholinopyrimidine Analogues as Dual Inhibitors of mTORC1 and mTORC2 Using 3D-QSAR, Topomer CoMFA and Molecular Docking Simulations. Comb Chem High Throughput Screen 2018; 21(7): 519-532. View Source
